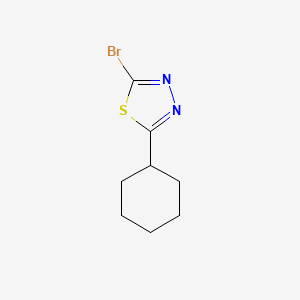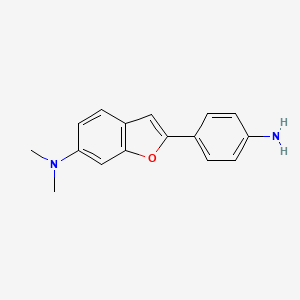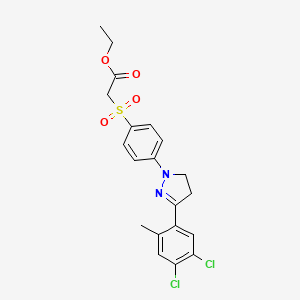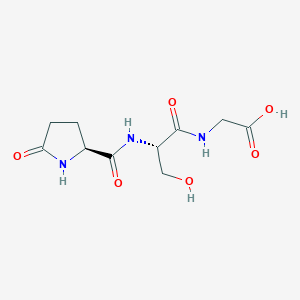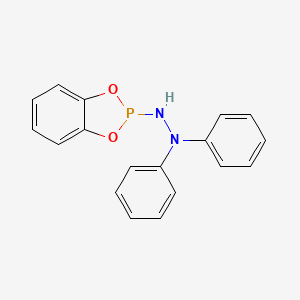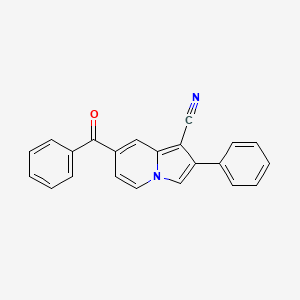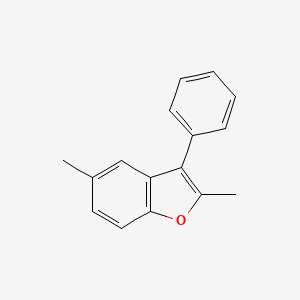
2,5-Dimethyl-3-phenylbenzofuran
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl-3-phenylbenzofuran is a benzofuran derivative, a class of compounds known for their diverse biological activities and potential applications in various fields. Benzofurans are heterocyclic compounds containing a fused benzene and furan ring. These compounds are found in nature and have been synthesized for their pharmacological properties, including anti-tumor, antibacterial, and antiviral activities .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-3-phenylbenzofuran typically involves the cyclization of appropriate precursors. One common method is the intramolecular Friedel-Crafts reaction, where a phenyl group is introduced to the furan ring. This reaction can be catalyzed by acids such as phosphoric acid, which exhibits good functional group tolerance .
Industrial Production Methods: Industrial production of benzofuran derivatives often involves multi-step synthesis, starting from commercially available phenols and arylglyoxals. These compounds undergo cyclization and subsequent functionalization to yield the desired benzofuran derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 2,5-Dimethyl-3-phenylbenzofuran can undergo various chemical reactions, including:
Reduction: Reduction reactions involve the addition of hydrogen atoms or the removal of oxygen atoms, commonly using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions involve the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, molecular oxygen.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield hydroxylated derivatives, while reduction can produce fully saturated compounds .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activities, including anti-tumor and antibacterial properties.
Medicine: Potential therapeutic agent for diseases such as cancer and viral infections.
Industry: Utilized in the development of new materials and chemical processes
Mecanismo De Acción
The mechanism of action of 2,5-Dimethyl-3-phenylbenzofuran involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .
Comparación Con Compuestos Similares
2-Benzoylbenzo[b]furan: Known for its biological activities and structural similarity to 2,5-Dimethyl-3-phenylbenzofuran.
Aurones (2-benzylidene-3-(2H)-benzofuran-3-ones): Naturally occurring compounds with similar carbon unit scaffolds.
Uniqueness: this compound stands out due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. This unique structure allows for distinct interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Propiedades
Número CAS |
69740-66-5 |
|---|---|
Fórmula molecular |
C16H14O |
Peso molecular |
222.28 g/mol |
Nombre IUPAC |
2,5-dimethyl-3-phenyl-1-benzofuran |
InChI |
InChI=1S/C16H14O/c1-11-8-9-15-14(10-11)16(12(2)17-15)13-6-4-3-5-7-13/h3-10H,1-2H3 |
Clave InChI |
QVUTUWQJUFAOJB-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)OC(=C2C3=CC=CC=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



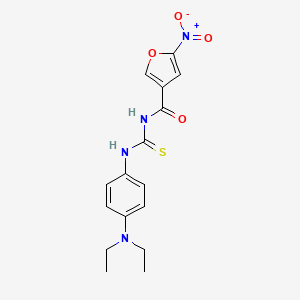
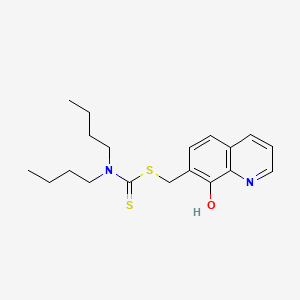
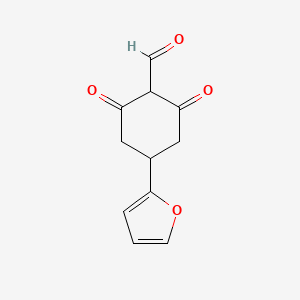
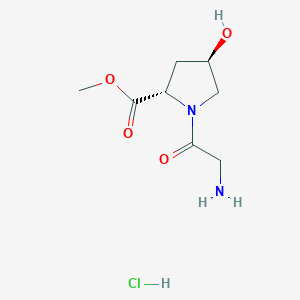
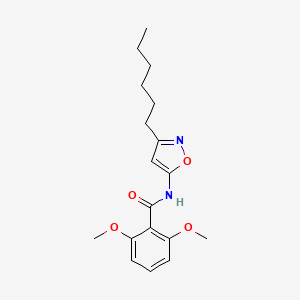
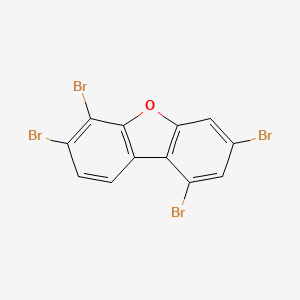
![4-{2-[2-(2-{2-[5-Methyl-2-(propan-2-yl)phenoxy]ethoxy}ethoxy)ethoxy]ethyl}morpholine](/img/structure/B12902067.png)
